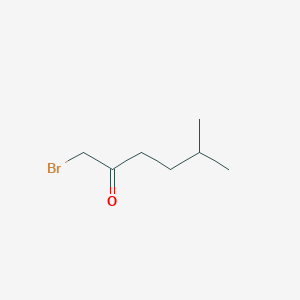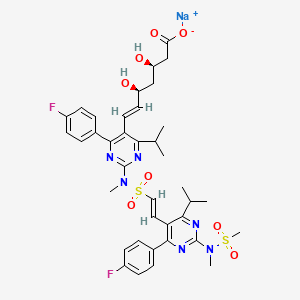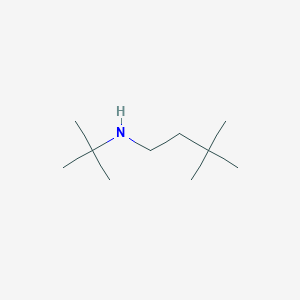
Tert-butyl(3,3-dimethylbutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(3,3-dimethylbutyl)amine is an organic compound with the molecular formula C₁₄H₃₀N It is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
N-Alkylation: One common synthetic route involves the N-alkylation of tert-butylamine with 3,3-dimethylbutyl chloride. This reaction typically requires a strong base, such as potassium carbonate, and is conducted in an aprotic solvent like dimethylformamide (DMF).
Reductive Amination: Another method is reductive amination, where tert-butylamine is reacted with 3,3-dimethylbutanal in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the amine to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium cyanoborohydride (NaBH₃CN) in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Amine Oxides: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl(3,3-dimethylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine derivatives.
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: It can be used as an intermediate in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism by which tert-butyl(3,3-dimethylbutyl)amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
N-ethyl-N-methylmethanamine: Another tertiary amine with similar structural features.
N,N-diisopropylethylamine: A commonly used base in organic synthesis.
N-methyl-N-tert-butylamine: A structurally related amine.
Uniqueness: Tert-butyl(3,3-dimethylbutyl)amine is unique due to its bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can make it more selective in certain reactions compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H23N |
|---|---|
Peso molecular |
157.30 g/mol |
Nombre IUPAC |
N-tert-butyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C10H23N/c1-9(2,3)7-8-11-10(4,5)6/h11H,7-8H2,1-6H3 |
Clave InChI |
IYUJONANBIFDRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


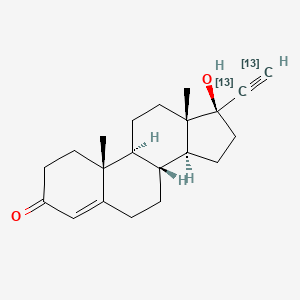

![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)
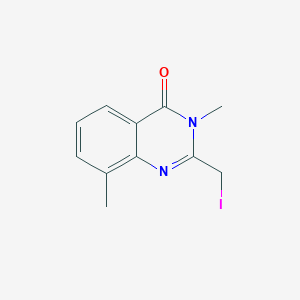
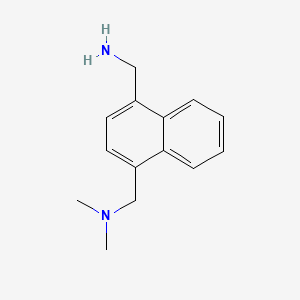
![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)
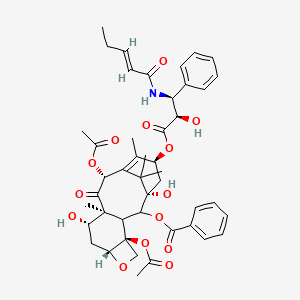
![2-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B15354914.png)
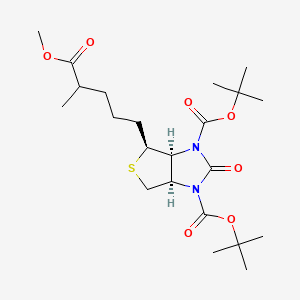
![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)

